1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde
Description
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Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3S/c1-12-14(11-23)7-19(13-3-5-18(6-4-13)26(2,24)25)22(12)17-9-15(20)8-16(21)10-17/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHRIFBQWNOWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC(=CC(=C2)Cl)Cl)C3=CC=C(C=C3)S(=O)(=O)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-Dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde, a synthetic organic compound with the molecular formula and a molecular weight of 380.29 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of heterocyclic aromatic compounds and is characterized by a pyrrole ring substituted with various functional groups, which may influence its biological interactions.
Chemical Structure
The structural representation of the compound is crucial for understanding its biological activity. The presence of the 3,5-dichlorophenyl group and the 4-(methylsulfonyl)phenyl group are significant in modulating its pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 380.29 g/mol |
| CAS Number | 338749-74-9 |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential antiproliferative , anti-inflammatory , and antimicrobial properties. The following sections detail specific findings related to these activities.
Antiproliferative Activity
Research indicates that compounds with a similar structural framework exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrrole compounds can inhibit cell proliferation through mechanisms such as disrupting microtubule dynamics and inducing apoptosis.
- Case Study : A study involving a series of pyrrole derivatives demonstrated that certain compounds exhibited IC50 values ranging from 0.076 to 0.12 μM against cancer cell lines such as SGC-7901, A549, and HT-1080, suggesting potent antiproliferative activity comparable to established chemotherapeutics .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have been attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. The presence of the methylsulfonyl group is particularly relevant as sulfonamides have been known to exhibit anti-inflammatory properties.
- Mechanism : The compound may modulate the activity of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which play critical roles in the inflammatory response.
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored, with preliminary results indicating efficacy against a range of bacterial strains.
- Research Findings : In vitro studies have shown that certain derivatives exhibit bactericidal effects, potentially making them candidates for further development as antimicrobial agents.
The exact mechanism by which this compound exerts its biological effects remains an area of active research. However, it is hypothesized that:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, thereby inhibiting their activity.
- Cellular Pathway Modulation : It could influence signaling pathways involved in cell proliferation and inflammation.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. A plausible route involves:
Cyclization : Reacting substituted acetophenone derivatives with allylamine to form a pyrrole intermediate .
Functionalization : Introducing the methylsulfonyl group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
Oxidation : Converting the hydroxyl or methyl group to the aldehyde moiety using oxidizing agents like PCC (pyridinium chlorochromate) .
- Key Data : Typical yields range from 40–65% for analogous pyrrole carbaldehydes, with purity >95% confirmed by HPLC .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for dichlorophenyl) and aldehyde protons (δ ~9.8 ppm) .
- HRMS : Confirm molecular weight (theoretical for C₁₉H₁₄Cl₂NO₃S: 414.02 g/mol) with <2 ppm error .
- FTIR : Detect sulfonyl (S=O, ~1350 cm⁻¹) and aldehyde (C=O, ~1700 cm⁻¹) stretches .
- XRD : For crystalline derivatives, compare unit cell parameters with literature analogs (e.g., space group P2₁/c for dichlorophenyl-substituted pyrroles) .
Q. What are the stability and solubility profiles of this compound under experimental conditions?
- Methodological Answer :
- Stability : Store at –20°C in amber vials to prevent aldehyde oxidation and photodegradation . Stability in DMSO (>1 month at 4°C) is typical for pyrrole derivatives .
- Solubility :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Methanol | ~10 |
| Water | <0.1 |
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound’s synthesis?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., cyclization energy barriers) .
- Condition Screening : Combine quantum chemical calculations (Gaussian 16) with machine learning to predict optimal catalysts (e.g., Pd(OAc)₂) and solvent systems (e.g., THF/water) .
- Validation : Cross-reference computed activation energies (ΔG‡) with experimental yields (e.g., 60% yield at ΔG‡ = 25 kcal/mol) .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Case Example : If NMR shows unexpected splitting in aldehyde signals, consider:
Tautomerism : Check for enol-aldehyde equilibria via variable-temperature NMR .
Impurity Analysis : Use LC-MS to detect byproducts (e.g., over-oxidation to carboxylic acid) .
- Resolution : Repurify via silica gel chromatography (hexane/EtOAc gradient) and reanalyze under controlled conditions .
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases or inflammatory enzymes (e.g., COX-2) due to sulfonyl and dichlorophenyl pharmacophores .
- Assay Protocol :
In vitro IC₅₀ : Use fluorescence-based enzymatic assays (e.g., 10 µM–100 nM compound in Tris buffer, pH 7.4) .
Cytotoxicity : Test against cancer cell lines (e.g., HeLa) via MTT assay (48h exposure, EC₅₀ calculation) .
Q. What experimental design principles improve yield in large-scale synthesis?
- Methodological Answer : Apply Design of Experiments (DoE):
- Variables : Catalyst loading (5–15 mol%), temperature (60–100°C), reaction time (12–24h) .
- Response Surface Methodology : Optimize using a Central Composite Design (CCD) to maximize yield (>60%) and minimize byproducts .
- Case Study : For a similar pyrrole derivative, DoE reduced optimization time by 70% compared to one-factor-at-a-time approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
